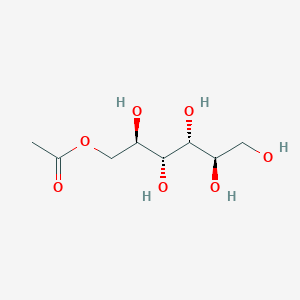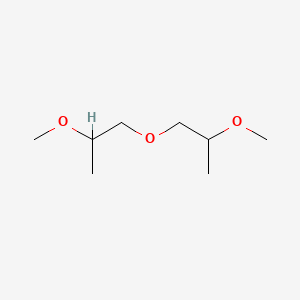![molecular formula C12H16N2O3S B12700552 2,2'-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol CAS No. 94087-32-8](/img/structure/B12700552.png)
2,2'-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol is a chemical compound with the molecular formula C12H16N2O3S and a molecular weight of 268.332 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol typically involves the reaction of 1,2-benzisothiazol-3-ol with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzisothiazol moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles, such as amines or thiols, can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2,2’-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2’-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain microorganisms by interfering with their metabolic processes. It may also exert its effects by modulating the activity of enzymes and receptors involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol
- 2,2’-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol
- 2,2’-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol
Uniqueness
2,2’-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol stands out due to its unique benzisothiazol moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .
Propriétés
Numéro CAS |
94087-32-8 |
|---|---|
Formule moléculaire |
C12H16N2O3S |
Poids moléculaire |
268.33 g/mol |
Nom IUPAC |
2-[1,2-benzothiazol-3-yloxymethyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C12H16N2O3S/c15-7-5-14(6-8-16)9-17-12-10-3-1-2-4-11(10)18-13-12/h1-4,15-16H,5-9H2 |
Clé InChI |
XNVDNLONLAEARB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NS2)OCN(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


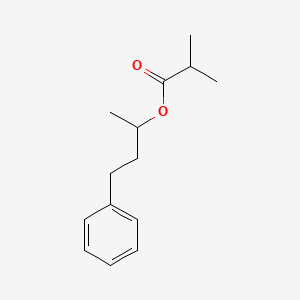
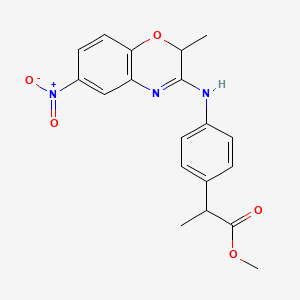
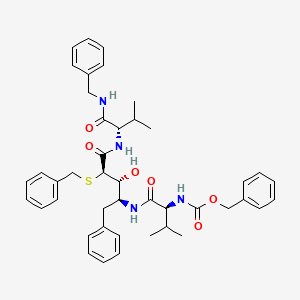
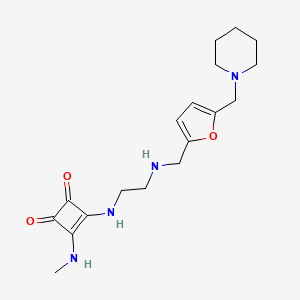
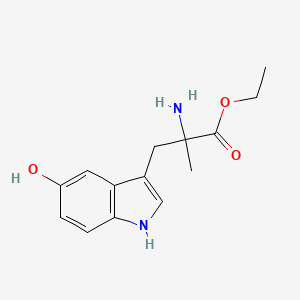
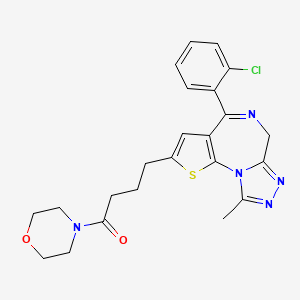
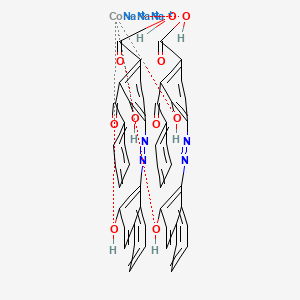
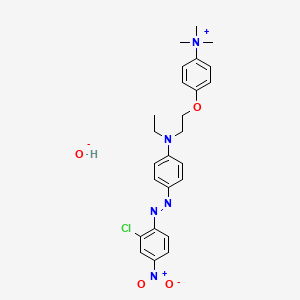
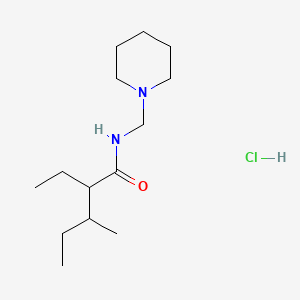

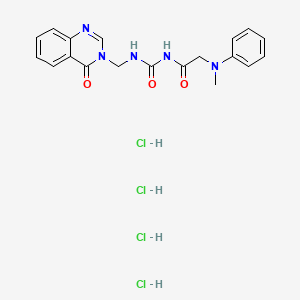
![1-Benzyl-4,5-dihydro-1-[2-[(1-oxododecyl)amino]ethyl]-2-undecyl-1H-imidazolium chloride](/img/structure/B12700532.png)
